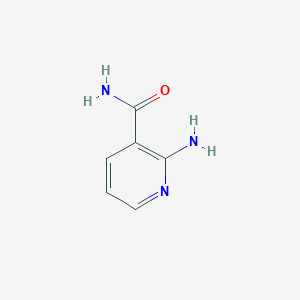

2-Aminopyridine-3-carboxamide

Übersicht

Beschreibung

2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is a small molecule . It is used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde . It is also used to synthesize organo-soluble and thermally stable poly (thiourea-amide-imide) polymers .

Synthesis Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis

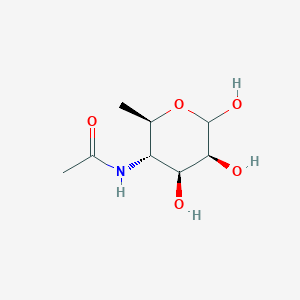

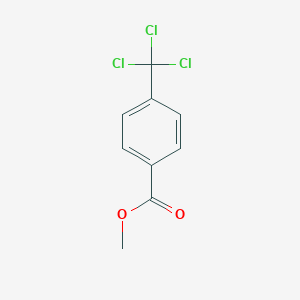

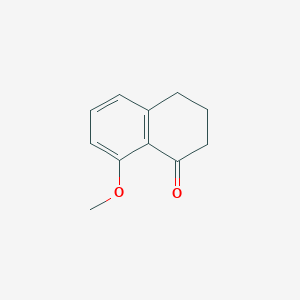

The molecular structure of 2-Aminopyridine-3-carboxamide is represented by the empirical formula C6H7N3O . It is a general probe for the interrogation of RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .Chemical Reactions Analysis

2-Aminopyridine-3-carboxamide is known for its role in the synthesis of diverse biological molecules . It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . It is also used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde .Physical And Chemical Properties Analysis

2-Aminopyridine-3-carboxamide is a powder with a molecular weight of 137.14 g/mol . It has a melting point of 194-200 °C .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

2-Aminopyridine-3-carboxamide: is a versatile building block in medicinal chemistry, particularly in the synthesis of pharmacophores . It’s used to create low-molecular-weight molecules that can interact with various biological targets. Its simple structure allows for the production of compounds with minimal side reactions, facilitating the identification of toxicity-causing metabolites during drug development.

Organic Synthesis

In organic synthesis, 2-Aminopyridine-3-carboxamide serves as a precursor for synthesizing a variety of heterocyclic compounds . Its reactivity enables the construction of complex molecules through multicomponent reactions, which are pivotal in creating novel compounds with potential biological activities.

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, where it’s used to develop new therapeutic agents . Its incorporation into drug molecules can enhance their properties, such as selectivity and potency, against specific diseases or conditions.

Biochemistry Applications

2-Aminopyridine-3-carboxamide: is recognized for its role in the synthesis of biological molecules . It’s used to create pharmacophores that are essential in studying biochemical pathways and processes, aiding in the understanding of disease mechanisms at the molecular level.

Industrial Uses

This chemical finds applications in the industrial sector as well, where it’s used as an intermediate in the synthesis of various compounds . Its properties make it suitable for creating materials that require specific chemical functionalities.

Analytical Chemistry

In analytical chemistry, 2-Aminopyridine-3-carboxamide is utilized in the functionalization of materials for solid-phase extraction . This application is crucial for the preconcentration and separation of trace elements, enhancing the accuracy and sensitivity of analytical methods like atomic absorption spectrometry.

Wirkmechanismus

Target of Action

The primary target of 2-Aminopyridine-3-carboxamide is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a key role in embryonic development, organogenesis, and wound healing.

Mode of Action

2-Aminopyridine-3-carboxamide interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase, which prevents the phosphorylation of c-Met and downstream signaling in cells .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways influenced by this compound is the pentose phosphate pathway (PPP) . This pathway is involved in the activity of glucose-6-phosphate dehydrogenase (G6PD) and the generation of NADPH, which plays a crucial role in drug metabolism .

Pharmacokinetics

It is known that the compound is a low molecular weight molecule , which suggests it may have good bioavailability.

Result of Action

The inhibition of c-Met kinase by 2-Aminopyridine-3-carboxamide results in the suppression of downstream signaling pathways . This can lead to the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of 2-Aminopyridine-3-carboxamide can be influenced by various environmental factors. For instance, steric hindrance and intramolecular hydrogen bonding can affect the basicity of aminopyridines . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as cadmium and zinc ions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Zukünftige Richtungen

2-Aminopyridine-3-carboxamide is a small molecule that has gained a significant amount of attention from the research community in recent years due to its versatile properties and potential applications. It is anticipated that 2A3 will rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .

Eigenschaften

IUPAC Name |

2-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCDVLWYUXWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157298 | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyridine-3-carboxamide | |

CAS RN |

1320-86-1, 13438-65-8 | |

| Record name | 3-Pyridinecarboxamide, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-aminopyridine-3-carboxamides interact with c-Met kinase and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [] While the specific binding interactions and downstream effects aren't detailed in the abstract, it's known that c-Met kinase inhibitors generally work by binding to the kinase domain of the c-Met receptor. This binding prevents the receptor from being activated by its ligand, hepatocyte growth factor (HGF). Blocking this interaction disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, processes often dysregulated in cancer.

Q2: How does modifying the structure of 2-aminopyridine-3-carboxamides affect their potency and selectivity as c-Met kinase inhibitors?

A2: The paper mentions the "discovery of novel 2-aminopyridine-3-carboxamides," implying that structural modifications were explored. [] Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how different substituents on the core structure influence the compound's interactions with the target, ultimately affecting its potency, selectivity, and other pharmacological properties. By systematically modifying the 2-aminopyridine-3-carboxamide scaffold and evaluating the biological activity of the resulting compounds, researchers can identify structural features that enhance c-Met kinase inhibition and minimize off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)